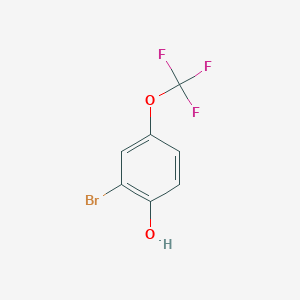

2-Bromo-4-(trifluorométhoxy)phénol

Vue d'ensemble

Description

2-Bromo-4-(trifluoromethoxy)phenol (2-BTFM) is a chemical compound that is used in a variety of applications. It is an aromatic compound that is composed of a phenol group, a bromine atom, and a trifluoromethoxy group. 2-BTFM has been studied extensively and has been found to have a wide range of uses, both in the laboratory and in the industrial setting.

Applications De Recherche Scientifique

Synthèse de médicaments pharmaceutiques

2-Bromo-4-(trifluorométhoxy)phénol: est un bloc de construction précieux dans la synthèse de médicaments pharmaceutiques . Sa structure moléculaire permet la création de molécules médicamenteuses complexes, en particulier dans le développement de nouveaux agents thérapeutiques qui nécessitent une fraction phénolique comme partie de leur structure de base.

Mécanisme D'action

Safety and Hazards

“2-Bromo-4-(trifluoromethoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Bromo-4-(trifluoromethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function. The presence of the trifluoromethoxy group enhances its ability to form strong interactions with biomolecules, making it a valuable tool in biochemical studies .

Cellular Effects

2-Bromo-4-(trifluoromethoxy)phenol has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenol involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. The presence of the bromine and trifluoromethoxy groups enhances its binding affinity to target molecules, making it a potent modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-(trifluoromethoxy)phenol can change over time. This compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-(trifluoromethoxy)phenol vary with different dosages in animal models. At low doses, it may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .

Metabolic Pathways

2-Bromo-4-(trifluoromethoxy)phenol is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation. Conversely, it can also enhance the activity of enzymes involved in the synthesis of specific metabolites, thereby increasing their levels. These interactions highlight the compound’s role in modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-(trifluoromethoxy)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds. These properties enable it to accumulate in certain tissues or cellular compartments, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of 2-Bromo-4-(trifluoromethoxy)phenol is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .

Propriétés

IUPAC Name |

2-bromo-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSCBQZMCFSTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616115 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200956-13-4 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

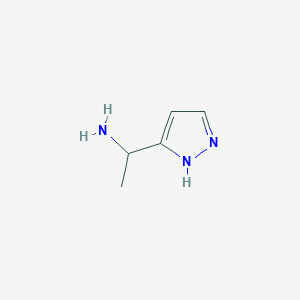

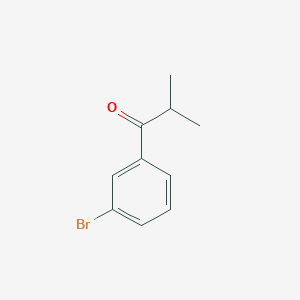

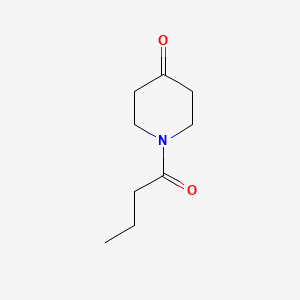

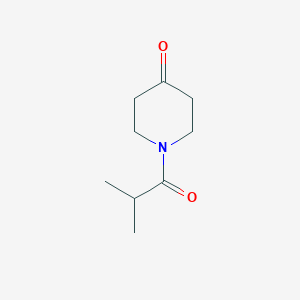

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)